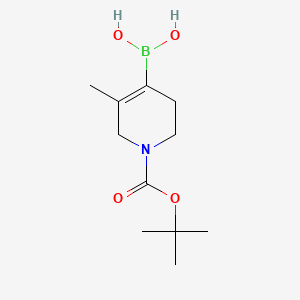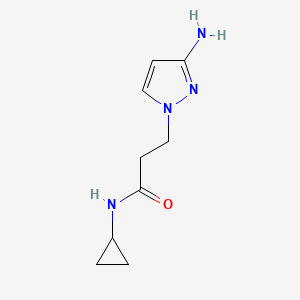
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be compared with other similar compounds, such as:
2-(3-amino-1H-pyrazol-1-yl)acetic acid: This compound has a similar pyrazole structure but differs in the side chain, which affects its reactivity and applications.
3-(3-Amino-pyrazol-1-yl)-propan-1-ol: This compound has a hydroxyl group instead of the cyclopropyl group, leading to different chemical properties and uses.
3-((3-Amino-1H-pyrazol-1-yl)methyl)benzoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C9H14N4O/c10-8-3-5-13(12-8)6-4-9(14)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H2,10,12)(H,11,14) |
InChI-Schlüssel |
AURJZDXMUMYKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





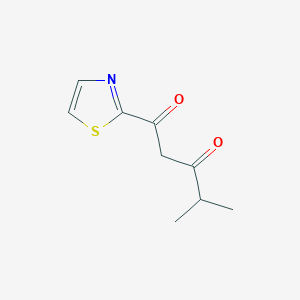
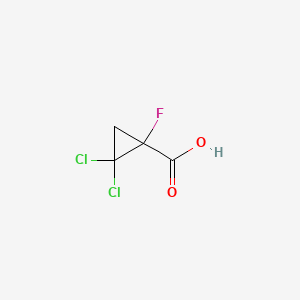
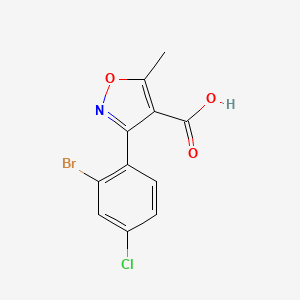
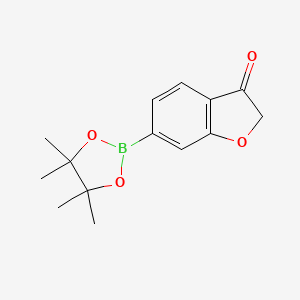

![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

